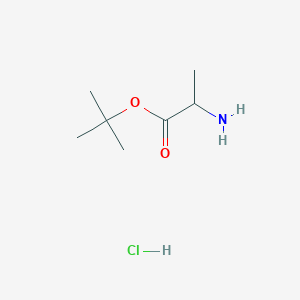

Tert-butyl 2-aminopropanoate hydrochloride

Description

The exact mass of the compound Tert-butyl 2-aminopropanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 2-aminopropanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-aminopropanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(8)6(9)10-7(2,3)4;/h5H,8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQIWPPQGWGVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620043 | |

| Record name | tert-Butyl alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69320-88-3, 13404-22-3 | |

| Record name | tert-Butyl alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl 2-aminopropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Tert-Butyl 2-Aminopropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tert-Butyl 2-Aminopropanoate Hydrochloride in Modern Chemistry

Tert-butyl 2-aminopropanoate hydrochloride, also known as DL-alanine tert-butyl ester hydrochloride, is a crucial building block in the fields of organic synthesis and medicinal chemistry.[][2] Its utility stems from the presence of a sterically hindered tert-butyl ester, which serves as a protective group for the carboxylic acid functionality of the alanine backbone. This protection allows for selective reactions at the amino group, making it an invaluable intermediate in peptide synthesis and the development of complex molecular architectures.[3][4][5] The hydrochloride salt form enhances the compound's stability and handling characteristics, rendering it a readily available and versatile reagent in the laboratory. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering practical insights and detailed protocols for its preparation.

Strategic Approaches to Synthesis: A Comparative Analysis

The synthesis of tert-butyl 2-aminopropanoate hydrochloride can be broadly categorized into two primary strategies: a direct, one-pot esterification of alanine, and a more controlled, multi-step approach involving the protection of the amino group, followed by esterification and subsequent deprotection. The choice of route often depends on the desired scale, purity requirements, and the availability of starting materials and reagents.

Route 1: Direct Acid-Catalyzed Esterification of Alanine

This approach represents the most straightforward method for the synthesis of tert-butyl 2-aminopropanoate hydrochloride. It involves the direct reaction of alanine with a source of the tert-butyl group, such as isobutylene or tert-butanol, in the presence of a strong acid catalyst.[6]

Mechanism and Rationale:

The reaction proceeds via an acid-catalyzed esterification mechanism. The strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Subsequently, the tert-butylating agent (tert-butanol or isobutylene, which forms a tert-butyl cation in the acidic medium) acts as a nucleophile, attacking the activated carbonyl carbon. The loss of a water molecule leads to the formation of the tert-butyl ester. The final step involves the introduction of hydrochloric acid to precipitate the desired hydrochloride salt.

Experimental Workflow: Direct Esterification

Caption: Workflow for the direct esterification of alanine.

Protocol 1: Direct Esterification using Isobutylene

-

Reaction Setup: Suspend L-alanine in a suitable solvent such as dioxane or dichloromethane in a pressure-rated vessel.

-

Catalyst Addition: Add a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid (PTSA) or sulfuric acid.[6]

-

Introduction of Isobutylene: Cool the mixture and introduce condensed isobutylene.

-

Reaction: Seal the vessel and allow the reaction to stir at room temperature for an extended period (1-8 days), monitoring for completion by TLC or LC-MS.[6]

-

Work-up: Upon completion, carefully vent the excess isobutylene. Dilute the reaction mixture with an organic solvent and wash with a saturated sodium bicarbonate solution, followed by water and brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-butyl ester.

-

Salt Formation: Dissolve the crude ester in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent.[7]

-

Isolation: Collect the precipitated white solid by filtration, wash with a cold solvent, and dry under vacuum to yield tert-butyl 2-aminopropanoate hydrochloride.[7]

Table 1: Comparison of Catalysts for Direct Esterification

| Catalyst | Advantages | Disadvantages | Typical Yields |

| Sulfuric Acid | Inexpensive and readily available. | Can lead to side reactions and charring, longer reaction times.[6] | Moderate (can be low, ~35% without optimization).[6] |

| PTSA | Milder than sulfuric acid, often leading to cleaner reactions. | More expensive than sulfuric acid. | Good. |

| Perchloric Acid | Can be highly effective.[8] | Potential safety hazards associated with perchlorates. | High (reported up to 72% for the free base).[8] |

Route 2: Two-Step Synthesis via N-Boc Protection

This strategy offers greater control over the reaction and often results in a purer final product. It involves the initial protection of the highly reactive amino group with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid, and concluding with the selective deprotection of the Boc group.

Step 1: N-Boc Protection of Alanine

The protection of the amino group is a standard procedure in peptide chemistry. The reaction of alanine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base is a common and efficient method.[9][10]

Protocol 2: N-Boc Protection of L-Alanine

-

Dissolution: Dissolve L-alanine in a mixture of water and a suitable organic solvent like tetrahydrofuran (THF) or acetone.[10]

-

Base Addition: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group, rendering it nucleophilic.[9][10]

-

Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).[10]

-

Reaction: Stir the mixture for several hours until the reaction is complete, as monitored by TLC.

-

Work-up: Remove the organic solvent under reduced pressure. Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., HCl) to protonate the carboxylic acid.[9]

-

Extraction and Isolation: Extract the N-Boc-L-alanine with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.[10]

Step 2: Tert-Butylation of N-Boc-Alanine

With the amino group protected, the carboxylic acid can be esterified to form the tert-butyl ester. Several methods exist for this transformation.

Protocol 3: Esterification of N-Boc-L-Alanine with Tert-Butanol

-

Reaction Setup: Dissolve N-Boc-L-alanine in a suitable solvent.

-

Reagent Addition: Add tert-butanol, a coupling agent (e.g., DCC - N,N'-dicyclohexylcarbodiimide), and a catalytic amount of an activator like DMAP (4-dimethylaminopyridine).[11]

-

Reaction: Stir the reaction mixture at room temperature until completion.

-

Work-up and Purification: Filter off any precipitated by-products (e.g., dicyclohexylurea if DCC is used). Purify the crude product by chromatography to obtain Boc-L-Ala-OtBu.

Step 3: Deprotection of Boc-L-Ala-OtBu

The final step involves the selective removal of the Boc protecting group under acidic conditions to yield the desired hydrochloride salt.[12]

Mechanism: Acid-Catalyzed Boc Deprotection

Caption: Mechanism of acid-catalyzed Boc deprotection.

Protocol 4: Deprotection and Salt Formation

-

Dissolution: Dissolve the purified Boc-L-Ala-OtBu in a suitable anhydrous solvent, such as dichloromethane or diethyl ether.

-

Acidification: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., 4M HCl in dioxane).

-

Reaction: Stir the mixture at room temperature. The deprotection is typically rapid.

-

Isolation: The product, tert-butyl 2-aminopropanoate hydrochloride, will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

Table 2: Typical Characterization Data for Tert-Butyl 2-Aminopropanoate Hydrochloride

| Technique | Expected Results |

| Appearance | White to off-white solid.[] |

| Melting Point | Approximately 168-175 °C. |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), the methyl protons (doublet), the alpha-proton (quartet), and the amine protons (broad singlet). The chemical shifts can vary depending on the solvent. |

| ¹³C NMR | Resonances for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the alpha-carbon, and the methyl carbons. |

| Mass Spectrometry | Molecular ion peak corresponding to the free base. |

| Purity (HPLC) | Typically >98%. |

Conclusion and Future Perspectives

The synthesis of tert-butyl 2-aminopropanoate hydrochloride is a well-established process with multiple viable routes. The direct esterification method offers a more atom-economical and shorter pathway, while the two-step protection-esterification-deprotection sequence provides greater control and often higher purity. The choice of method will be dictated by the specific requirements of the research or development project. As the demand for peptide-based therapeutics and other complex organic molecules continues to grow, the efficient and scalable synthesis of key building blocks like tert-butyl 2-aminopropanoate hydrochloride will remain a critical area of focus for the scientific community.

References

- Azev, V. N., Chulin, A. N., Molchanov, M. V., & Miroshnikov, A. I. (n.d.). Convenient Preparation of tert -Butyl Amino Acid Esters from tert -Butanol. Russian Journal of Bioorganic Chemistry.

- Google Patents. (n.d.). Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

- Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE.

- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.

- BOC Sciences. (n.d.). Tert-butyl 2-aminopropanoate hydrochloride.

- University of the West Indies at Mona. (n.d.). The preparation of tertiary butyl chloride (2-chloro-2-methylpropane).

- ChemicalBook. (n.d.). N-(tert-Butoxycarbonyl)-L-alanine synthesis.

- ResearchGate. (2025, August 6). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol.

- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.

- Reddit. (2022, May 28). Synthesizing tertiary-butylesters of BOC-amino acids.

- Google Patents. (n.d.). Production of tertiary butyl ester of amino acid and its hydrochloride.

- The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.

- ChemicalBook. (2025, July 14). tert-Butyl 2-aminopropanoate hydrochloride.

- The Journal of Organic Chemistry. (n.d.). Preparation of t-Butyl Esters of Free Amino Acids1.

- Sigma-Aldrich. (n.d.). L-Alanine tert-butyl ester =99.0 AT 13404-22-3 C7H15NO2.

- Journal of the American Chemical Society. (n.d.). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1.

- Semantic Scholar. (n.d.). Preparation of t-Butyl Esters of Free Amino Acids1.

- Thieme. (2023, August 29). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.

- ResearchGate. (2025, August 6). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.

Sources

- 2. tert-Butyl 2-aminopropanoate hydrochloride | 69320-88-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 7. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. BOC deprotection [ms.bzchemicals.com]

- 10. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

Technical Guide: Stability and Storage Architecture for tert-Butyl 2-aminopropanoate Hydrochloride

Executive Summary

tert-Butyl 2-aminopropanoate hydrochloride (L-Alanine tert-butyl ester HCl) is a critical intermediate in peptide synthesis and medicinal chemistry.[1] While the tert-butyl group offers superior steric protection against nucleophilic attack compared to methyl or ethyl esters, the compound exhibits significant hygroscopicity and thermal sensitivity .

The hydrochloride salt form is engineered to stabilize the amine group, preventing the rapid self-condensation (diketopiperazine formation) seen in the free base. However, this stability is conditional.[2] Exposure to moisture disrupts the crystal lattice, leading to hydrolysis of the ester or disproportionation of the salt.

Core Directive: Store at 2–8°C (short-term) or -20°C (long-term) under an inert atmosphere (Argon/Nitrogen). Strict moisture exclusion is the single most critical factor for shelf-life extension.

Chemical Stability Profile & Degradation Mechanisms

To preserve this compound, one must understand the molecular "threat vectors." The molecule consists of an acid-labile ester and a protonated amine.

The Hydrochloride Shield

In its dry, crystalline state, the protonated amine (

-

Risk: If the salt is neutralized (e.g., by basic impurities or improper pH adjustment), the free amine (

) is liberated. -

Consequence: Rapid intermolecular nucleophilic attack occurs, forming Alanine Anhydride (Diketopiperazine) , a dead-end byproduct.

The Hydrolysis Vector

The tert-butyl ester is acid-labile. While the HCl salt provides the necessary proton source, water is the missing reagent for degradation.

-

Mechanism: Moisture absorption solvates the ions, allowing the acid-catalyzed cleavage of the tert-butyl group.

-

Byproducts: L-Alanine (zwitterion), Isobutylene (gas), and tert-Butanol.

-

Indicator: A distinct smell of camphor/alcohol or gas evolution indicates advanced degradation.

Visualization of Degradation Pathways

The following diagram maps the causality between environmental triggers and chemical failure.

Figure 1: Mechanistic degradation pathways. Moisture triggers acid hydrolysis; base triggers dimerization.

Storage Protocol & Environmental Controls

The following specifications are derived from standard operating procedures for hygroscopic amino acid salts.

Storage Conditions Matrix

| Parameter | Recommended Specification | Critical Limit (Failure Point) |

| Temperature | 2°C to 8°C (Standard) -20°C (Long-term > 6 months) | > 25°C (Accelerates hydrolysis) |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Ambient Air (Contains moisture/CO2) |

| Humidity | < 10% RH (Desiccator) | > 40% RH (Deliquescence begins) |

| Container | Amber glass with Teflon-lined cap | Polyethylene bags (Permeable to moisture) |

| Light | Dark / Amber Glass | Direct UV (Minor oxidation risk) |

The "Equilibration Rule" (Crucial Step)

Never open a cold bottle immediately upon removal from the refrigerator.

-

The Physics: Cold surfaces condense atmospheric moisture instantly. If you open a bottle at 4°C in a 22°C lab, water condenses inside the bottle and on the powder.

-

Protocol: Allow the container to warm to room temperature (approx. 30-60 mins) inside a desiccator before breaking the seal.

Quality Control & Handling Workflow

Trust but verify. Before using this reagent in critical GMP or GLP synthesis, validate its integrity.

Rapid QC Checks

-

Visual Inspection:

-

Pass: Free-flowing white crystalline powder.

-

Fail: Clumped, caked, or wet-looking solid (indicates moisture absorption).

-

Fail: Yellow discoloration (indicates amine oxidation).

-

-

Solubility Test:

-

Dissolve 10mg in 1mL Methanol. Solution should be clear and colorless. Turbidity suggests hydrolysis (free Alanine is less soluble in organic solvents).

-

Handling Logic Flow

This workflow ensures the material remains viable during dispensing.

Figure 2: Handling decision tree to prevent moisture-induced degradation during dispensing.

Quantitative Verification

If the material is suspect (e.g., caked), perform a Melting Point test.

-

Standard: 168–175°C (with decomposition).[3]

-

Degraded: Significant depression of melting point (< 160°C) or broad melting range indicates hydrolysis products.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21916431, Tert-butyl 2-aminopropanoate hydrochloride. Retrieved from [Link]

Sources

Technical Guide: tert-Butyl Alaninate Hydrochloride in Advanced Peptide Synthesis

Topic: Key Chemical Properties and Synthetic Utility of tert-Butyl Alaninate Hydrochloride Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary

tert-Butyl Alaninate Hydrochloride (H-Ala-OtBu[1][2]·HCl) represents a critical orthogonal protecting group strategy in modern peptide chemistry and peptidomimetic drug design. Unlike methyl or ethyl esters, the tert-butyl group offers unique steric shielding and acid-lability, making it indispensable for strategies requiring base-resistant C-terminal protection.

This guide moves beyond basic datasheet parameters to explore the mechanistic advantages, precise handling protocols, and self-validating workflows required to utilize this building block in high-fidelity synthesis.

Physicochemical Profile

The utility of H-Ala-OtBu[3][4][5]·HCl relies on its specific solubility profile and stability metrics. The hydrochloride salt form provides enhanced shelf-stability compared to the free amine, which is prone to slow dimerization or hydrolysis.

Table 1: Core Physicochemical Specifications

| Property | Specification | Technical Note |

| CAS Number | 13404-22-3 | Specific to the L-isomer HCl salt.[3] |

| Formula | MW: 181.66 g/mol | |

| Appearance | White crystalline powder | Hygroscopic; store desiccated. |

| Melting Point | 168–175 °C | Decomposes upon melting.[4] Sharpness indicates purity. |

| Optical Rotation | ( | |

| Solubility | High: | Use diethyl ether for precipitation/purification. |

| pKa (approx) | ~7.0 (ammonium) | Lower than free alanine due to ester electron withdrawal. |

Strategic Utility & Orthogonality

In complex synthetic schemes, the choice of H-Ala-OtBu·HCl is dictated by its orthogonality .

The Orthogonality Matrix

-

Base Stability: Completely stable to piperidine (Fmoc removal) and dilute NaOH. This allows N-terminal propagation while the C-terminus remains locked.

-

Hydrogenolysis Stability: Stable to

. Allows removal of Cbz or Benzyl groups without affecting the tert-butyl ester. -

Acid Lability: Cleaved rapidly by Trifluoroacetic Acid (TFA) or HCl/Dioxane.

Steric Advantages

The bulky tert-butyl group provides "steric armor" to the C-terminus.[4]

-

Prevention of Diketopiperazine (DKP) Formation: In dipeptide esters, the bulky t-Bu group sterically hinders the nucleophilic attack of the N-terminal amine onto the C-terminal ester, a common side reaction with methyl/ethyl esters.

-

Reduced Racemization: The bulk suppresses oxazolone formation during coupling steps.

Mechanistic Insight: Acid-Catalyzed Deprotection

Understanding the deprotection mechanism is vital for troubleshooting incomplete cleavage or side reactions (e.g., alkylation of Trp/Met residues).

The reaction is driven by the stability of the tert-butyl carbocation intermediate and the entropy gained by the release of isobutylene gas.

Figure 1: The E1 elimination pathway for tert-butyl ester deprotection. Note that the generated isobutylene gas drives the equilibrium forward.

Experimental Protocols

Protocol A: Self-Validating Coupling Reaction

This workflow describes coupling H-Ala-OtBu·HCl to an N-protected amino acid (e.g., Fmoc-Phe-OH).

Reagents:

-

Fmoc-AA-OH (1.0 equiv)

-

Coupling Reagent: HATU (1.0 equiv) or EDC/HOBt

-

Base: DIPEA (3.0 equiv) – Critical: 1 eq to neutralize HCl salt, 2 eq for activation.

-

Solvent: DMF (anhydrous)

Step-by-Step Methodology:

-

Neutralization (The "Free Base" Check): Dissolve H-Ala-OtBu·HCl and Fmoc-AA-OH in DMF. Add 1.0 equiv of DIPEA. Stir for 5 mins.

-

Checkpoint: Solution should remain clear. Turbidity implies poor solubility of the free base or wet solvent.

-

-

Activation: Add HATU. Immediately add the remaining 2.0 equiv of DIPEA.

-

Observation: A color change (often yellow to orange) indicates active ester formation.

-

-

Reaction: Stir at Room Temp for 1–2 hours.

-

Validation: Monitor via TLC (EtOAc/Hexane 1:1). The baseline spot (H-Ala-OtBu) should disappear.

-

-

Workup: Dilute with EtOAc. Wash sequentially with:

-

5%

(Removes unreacted amine and DIPEA). -

Sat.

(Removes unreacted acid). -

Brine.

-

-

Isolation: Dry over

, filter, and concentrate.

Protocol B: Synthesis of H-Ala-OtBu·HCl (Lab Scale)

While commercially available, synthesis may be required for isotopic labeling. Method: Perchloric Acid Catalyzed Transesterification.

-

Setup: Suspend L-Alanine in tert-butyl acetate (solvent and reagent).

-

Catalysis: Add 1.2 equiv of

(60%). -

Reaction: Stir at RT for 24–48 hours. The amino acid dissolves as the ester forms.

-

Extraction: Extract into 0.5N HCl. Neutralize aqueous layer with

. Extract free amine into ether.[5] -

Salt Formation: Treat ether layer with anhydrous HCl (gas or dioxane solution). Collect white precipitate.

Visualization: Synthetic Workflow

The following diagram illustrates the standard operational workflow for utilizing this building block in solution-phase synthesis.

Figure 2: Standard workflow for solution-phase peptide coupling using tert-butyl alaninate hydrochloride.

Quality Control & Analytics

To ensure scientific integrity, verify the compound using these diagnostic signals:

-

1H NMR (

or- 1.45 ppm (Singlet, 9H): The characteristic tert-butyl group.

- 1.3–1.5 ppm (Doublet, 3H): Alanine methyl side chain.

- 3.9–4.1 ppm (Quartet, 1H): Alpha-proton.

-

Mass Spectrometry (ESI):

-

Positive Mode:

(Free base mass). The HCl is lost in the source.

-

-

Impurity Flag: Presence of a peak at

3.7 ppm (Singlet) often indicates methyl ester contamination if MeOH was used during workup or recrystallization (transesterification risk).

Handling & Stability

-

Hygroscopicity: The HCl salt is moderately hygroscopic. Exposure to moist air can lead to "clumping" and hydrolysis over months.

-

Recommendation: Store at +2°C to +8°C in a tightly sealed container with desiccant.

-

-

Solvent Compatibility: Avoid dissolving the free base in halogenated solvents (DCM/CHCl3) for extended periods without buffering, as slow alkylation can occur.

References

-

Physicochemical Properties & Specifications

-

L-Alanine tert-butyl ester hydrochloride Product Specification. Sigma-Aldrich.

-

-

Synthesis Protocol (Perchloric Acid Method)

- Roeske, R. W. (1963). Preparation of t-Butyl Esters of Free Amino Acids. Journal of Organic Chemistry, 28(5), 1251–1253.

-

Deprotection Mechanisms in Peptide Synthesis

- Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research.

-

Applications in Asymmetric Synthesis

-

MacMillan, D. W. C., et al. (2000). Enantioselective Organocatalytic Amine Synthesis. Journal of the American Chemical Society.[8] (Utilizes tert-butyl alaninate as a precursor for chiral imidazolidinone catalysts).

-

Sources

- 1. L-Alanine tert-butyl ester hydrochloride | CAS 13404-22-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. tert-Butyl alaninate hydrochloride | C7H16ClNO2 | CID 11275390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. semanticscholar.org [semanticscholar.org]

A-Alanine tert-Butyl Ester Hydrochloride: A Technical Guide to a Versatile Synthetic Building Block

Executive Summary: L-Alanine tert-butyl ester hydrochloride is a protected amino acid derivative critical to modern organic synthesis, particularly in the fields of peptide synthesis and pharmaceutical drug development. Its structure, featuring a tert-butyl ester protecting the carboxylic acid and a hydrochloride salt protecting the amine, offers a unique combination of stability and selective reactivity. This guide provides an in-depth analysis of its chemical properties, core applications, detailed experimental protocols, and safety considerations, designed for researchers, chemists, and professionals in drug development.

Introduction: Chemical Identity and Strategic Importance

At its core, tert-butyl 2-aminopropanoate hydrochloride, most commonly the L-stereoisomer (L-Alanine tert-butyl ester hydrochloride), is a strategically modified version of the amino acid alanine. The two key modifications—the tert-butyl (t-Bu) ester and the hydrochloride (HCl) salt—are not arbitrary; they are "protecting groups" deliberately installed to control the molecule's reactivity during complex synthetic sequences.[1]

-

The tert-Butyl Ester: This bulky group shields the carboxylic acid functional group, preventing it from undergoing unwanted reactions, such as amide bond formation, while other parts of a molecule are being manipulated.[1] Its key advantage lies in its stability under a wide range of conditions, including basic and nucleophilic environments, yet it can be removed cleanly under specific acidic conditions.[2][3] This acid-labile nature is fundamental to its utility.

-

The Hydrochloride Salt: The amine group of alanine is nucleophilic and would readily react under many conditions. By forming a hydrochloride salt, the amine is protonated (R-NH3+ Cl-), effectively deactivating its nucleophilicity and rendering it stable. This protection can be easily reversed with a mild base.

This dual-protection strategy makes the compound an ideal chiral building block , a term for a molecule with a defined three-dimensional structure that can be used to construct larger, more complex chiral molecules like peptides and pharmaceuticals.[4][5]

Physicochemical Properties

A clear understanding of the physical and chemical properties of L-Alanine tert-butyl ester hydrochloride is essential for its effective use in the laboratory.

| Property | Value | Source |

| IUPAC Name | tert-butyl 2-aminopropanoate;hydrochloride | [][7] |

| CAS Number | 69320-88-3 | [][8] |

| Molecular Formula | C7H16ClNO2 | [][7] |

| Molecular Weight | 181.66 g/mol | [][7] |

| Appearance | White to off-white solid/crystalline powder | [][8] |

| Storage | Store at 2-8 °C under inert gas (Nitrogen or Argon) | [][8] |

Core Application: A Cornerstone of Peptide Synthesis

The primary and most widespread application of L-Alanine tert-butyl ester hydrochloride is in Solid-Phase Peptide Synthesis (SPPS) .[4] SPPS is the cornerstone of modern peptide and protein chemistry, allowing for the methodical, stepwise assembly of amino acids into a defined sequence.

The compound is particularly crucial in the Fmoc/tBu protection strategy , one of the two dominant methods in SPPS.[2] In this strategy:

-

The N-terminus of the growing peptide chain is temporarily protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.

-

Reactive amino acid side chains and the C-terminus are protected by acid-labile groups, most commonly tert-butyl (tBu) ethers and esters.[9]

L-Alanine tert-butyl ester hydrochloride fits perfectly into this scheme. Once its N-terminus is protected (e.g., with an Fmoc group), it can be used to introduce an alanine residue into a peptide sequence. The tert-butyl ester on the C-terminus remains intact throughout the chain assembly and is removed only at the final stage.

General Workflow for Alanine Incorporation in SPPS

The following diagram illustrates the logical flow of incorporating an alanine residue using an Nα-Fmoc protected alanine building block, followed by the final deprotection of the side chains, including the cleavage of a tert-butyl ester.

Mechanism of tert-Butyl Ester Deprotection

The selective removal of the tert-butyl group is a classic example of an acid-catalyzed elimination reaction. It proceeds via the formation of a stable tertiary carbocation, the tert-butyl cation.

-

Protonation: The strong acid, typically Trifluoroacetic Acid (TFA), protonates the carbonyl oxygen of the ester. This makes the carbonyl carbon more electrophilic.

-

Carbocation Formation: The C-O bond cleaves, releasing the carboxylic acid and forming the highly stable tert-butyl carbocation.

-

Elimination: The carbocation is quenched by eliminating a proton, forming the volatile gas isobutylene.[10] Scavengers, such as water or triisopropylsilane (TIS), are often included in the cleavage cocktail to trap these reactive cations and prevent unwanted side reactions with sensitive amino acid residues like tryptophan or methionine.[11]

Protocol: Synthesis of a Protected Dipeptide Fragment

This protocol outlines the solution-phase synthesis of N-Boc-Phe-Ala-OtBu, demonstrating the fundamental coupling reaction.

Materials:

-

N-Boc-L-Phenylalanine (Boc-Phe-OH)

-

L-Alanine tert-butyl ester hydrochloride (H-Ala-OtBu·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Neutralization: In a round-bottom flask, dissolve L-Alanine tert-butyl ester hydrochloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt, forming the free amine in situ. Stir for 15 minutes.

-

Activation: In a separate flask, dissolve Boc-Phe-OH (1.0 eq), EDCI (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM. Stir at 0 °C for 20 minutes to form the activated ester.

-

Coupling: Transfer the activated ester solution from step 2 to the free amine solution from step 1 via cannula. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO4.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure dipeptide.

Role in Pharmaceutical and Asymmetric Synthesis

Beyond peptides, the defined stereochemistry of L-Alanine tert-butyl ester hydrochloride makes it a valuable chiral precursor for synthesizing pharmaceutical intermediates.[4][12] The development of single-enantiomer drugs is a major focus in the pharmaceutical industry to improve efficacy and reduce side effects, making such chiral building blocks indispensable.[5]

The compound can be used in the synthesis of:

-

Chiral Auxiliaries: Molecules that temporarily attach to a non-chiral substrate to direct a reaction to produce a single stereoisomer.

-

Chiral Ligands: Used in asymmetric catalysis to create enantiomerically pure products.

-

Complex Target Molecules: Where the alanine backbone is incorporated into a larger, non-peptide-based drug molecule.[13]

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of tert-butyl 2-aminopropanoate hydrochloride is paramount.

| Hazard Statement | GHS Code | Precautionary Measures |

| Causes skin irritation | H315 | Wear protective gloves. Wash skin thoroughly after handling.[7][8] |

| Causes serious eye irritation | H319 | Wear eye protection/face protection.[7][8] |

| May cause respiratory irritation | H335 | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[7][8] |

Handling & Storage:

-

Handling: Use in a well-ventilated area or chemical fume hood.[14] Avoid contact with skin, eyes, and clothing.[15] Avoid dust formation.

-

Storage: Store in a tightly sealed container in a cool, dry place.[15] Recommended storage is at refrigerator temperatures (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) to ensure long-term stability.[][8]

Conclusion

Tert-butyl 2-aminopropanoate hydrochloride is far more than a simple amino acid derivative. It is a sophisticated and versatile tool for synthetic chemists. Its strategic design, balancing stability with selective reactivity, has cemented its role as a fundamental building block in peptide synthesis. Furthermore, its inherent chirality provides a reliable starting point for the construction of complex, enantiomerically pure molecules, making it a continued asset in the discovery and development of new therapeutics.

References

- Google Patents. (2013). CN103086913A - Method for preparing 2-aminobutanamide hydrochloride.

-

ResearchGate. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

- Google Patents. (2003). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

-

GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 2-aminopropanoate hydrochloride. Retrieved from [Link]

- Google Patents. (1997). JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride.

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

ACS Publications. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

-

National Institutes of Health. (1999). Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis. Retrieved from [Link]

-

ResearchGate. (2002). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Self-assembly of achiral building blocks into chiral cyclophanes using non-directional interactions. Chemical Science. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

-

National Institutes of Health. (2017). Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. Retrieved from [Link]

Sources

- 1. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 2. biosynth.com [biosynth.com]

- 3. tert-Butyl Esters [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. Chiral Building Blocks Selection - Enamine [enamine.net]

- 7. Tert-butyl 2-aminopropanoate hydrochloride | C7H16ClNO2 | CID 21916431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-Butyl 2-aminopropanoate hydrochloride | 69320-88-3 [amp.chemicalbook.com]

- 9. peptide.com [peptide.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Overview of Custom Peptide Synthesis [peptide2.com]

- 12. CN103086913A - Method for preparing 2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 13. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Synthetic Utility and Mechanism of Tert-butyl 2-aminopropanoate Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Protected Amino Acids

In the intricate field of peptide synthesis and drug discovery, the precise, sequential assembly of amino acids is paramount. Uncontrolled reactivity of the bifunctional amino and carboxyl groups would lead to a chaotic mixture of oligomers. The core principle enabling modern synthesis lies in the strategic use of protecting groups, which act as temporary shields, allowing chemists to dictate the exact sequence of peptide bond formation. Tert-butyl 2-aminopropanoate hydrochloride, the hydrochloride salt of the L-alanine tert-butyl ester, represents a quintessential example of such a strategically protected building block. Its design provides a robustly protected C-terminus and a readily activatable N-terminus, making it a valuable tool for the controlled synthesis of peptides and complex organic molecules. This guide delves into the mechanistic underpinnings of this reagent, explaining not just the "how" of its application but the fundamental "why" behind the experimental choices that ensure synthetic success.

Deconstructing the Building Block: A Tale of Two Protections

Tert-butyl 2-aminopropanoate hydrochloride (H-Ala-OtBu·HCl) is more than just a modified amino acid; it is a carefully engineered tool. Its utility arises from the distinct roles played by the tert-butyl ester and the hydrochloride salt, which confer stability, solubility, and controlled reactivity.

-

The Tert-Butyl (OtBu) Ester: A Bulwark for the Carboxyl Group The carboxylic acid of alanine is masked as a tert-butyl ester. This group is a workhorse in organic synthesis for several key reasons. Its significant steric bulk physically prevents the carboxyl group from engaging in unwanted nucleophilic attacks or acting as a nucleophile itself. Crucially, the OtBu group is highly stable under a wide range of conditions, including the basic conditions often used for the removal of N-terminal protecting groups like Fmoc (9-fluorenylmethoxycarbonyl).[1][2] Its removal is typically reserved for the final stages of synthesis and is achieved under strongly acidic conditions, a mechanism explored in detail in Section 3.[1][3]

-

The Hydrochloride (HCl) Salt: Taming the Amine The amino group is present as an ammonium chloride salt. This has several practical advantages. It renders the typically nucleophilic and reactive amine inert, preventing it from participating in side reactions during storage or other synthetic steps.[4] This salt form often improves the compound's crystallinity and shelf-life, making it a stable, weighable solid.[] Furthermore, the salt form can enhance solubility in specific solvents, facilitating handling and formulation.[6] However, for the amine to perform its primary function—acting as a nucleophile in peptide bond formation—it must first be liberated from its protonated state.

The Core Mechanism in Action: A Stepwise Guide to Peptide Elongation

The primary role of H-Ala-OtBu·HCl is to be incorporated into a growing peptide chain. This process is not a single reaction but a carefully orchestrated two-step sequence: neutralization followed by coupling.

Step 1: Neutralization to "Switch On" Reactivity In its hydrochloride salt form, the amino group is protonated (-NH3+) and non-nucleophilic. The first mechanistic step is the deprotonation of this ammonium salt to regenerate the free, nucleophilic primary amine (-NH2). This is typically achieved by adding a non-nucleophilic organic base, such as diisopropylethylamine (DIEA).

-

Causality in Action: The choice of a sterically hindered, non-nucleophilic base like DIEA is critical. A simpler base, like triethylamine (TEA), or a nucleophilic one could lead to side reactions, such as acting as a competing nucleophile or promoting racemization.[4] DIEA is strong enough to deprotonate the ammonium salt but too bulky to participate in other unwanted reactions.

Step 2: Nucleophilic Attack and Peptide Bond Formation Once the free amine of alanine tert-butyl ester is liberated, it acts as a potent nucleophile. In a typical peptide synthesis workflow, it will attack the activated carboxyl group of an incoming N-protected amino acid (e.g., Fmoc-Leucine). The carboxyl group of the incoming acid is typically "activated" by reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which convert it into a highly reactive ester intermediate, primed for nucleophilic attack. The result is the formation of a new peptide bond.[7][8]

The Final Step: Mechanism of Tert-Butyl Ester Deprotection

After the full peptide has been assembled, the protecting groups must be removed. The tert-butyl ester is specifically designed for cleavage under strong acid conditions, most commonly with trifluoroacetic acid (TFA). This deprotection is a classic example of an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism.

The mechanism proceeds in distinct stages:

-

Protonation: The carbonyl oxygen of the tert-butyl ester is protonated by the strong acid (TFA). This makes the carbonyl carbon more electrophilic and weakens the alkyl-oxygen bond.

-

Formation of a Stable Carbocation: The molecule undergoes cleavage to form a free carboxylic acid and a highly stable tertiary carbocation (the tert-butyl cation). This step is the rate-determining step and its facility is the primary reason for the acid-lability of the group.[9]

-

Quenching the Cation: The released tert-butyl cation is a reactive electrophile.[10] It is subsequently neutralized, often by deprotonation by the weak conjugate base (trifluoroacetate), to form the neutral gas isobutylene.[11] In practice, "scavengers" like water, triisopropylsilane (TIS), or thioanisole are added to the cleavage cocktail. These scavengers trap the reactive cations, preventing them from causing deleterious side reactions with sensitive amino acid residues in the peptide, such as tryptophan or methionine.[10]

Experimental Protocol: Synthesis of a Model Dipeptide

This protocol outlines the synthesis of Fmoc-Leu-Ala-OtBu, demonstrating the practical application of Tert-butyl 2-aminopropanoate hydrochloride.

Objective: To couple N-Fmoc-protected Leucine to L-Alanine tert-butyl ester.

Materials:

-

Tert-butyl 2-aminopropanoate hydrochloride (H-Ala-OtBu·HCl)

-

N-Fmoc-L-Leucine (Fmoc-Leu-OH)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Diisopropylethylamine (DIEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M aqueous hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve Fmoc-Leu-OH (1.0 eq), HBTU (1.0 eq), and H-Ala-OtBu·HCl (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

-

Initiation via Neutralization: Cool the solution to 0°C in an ice bath. Add DIEA (2.5 eq) dropwise to the stirred solution. The initial two equivalents are for neutralizing the hydrochloride salt and activating the HBTU, and the extra half equivalent ensures the reaction medium remains basic.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid (Fmoc-Leu-OH) is consumed.

-

Work-up:

-

Dilute the reaction mixture with Ethyl Acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes unreacted starting materials, coupling reagents, and the base.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: The crude protected dipeptide (Fmoc-Leu-Ala-OtBu) can be purified by flash column chromatography on silica gel if necessary.

Summary of Reaction Parameters

The success of syntheses involving H-Ala-OtBu·HCl hinges on the careful selection of reagents and conditions. The following table provides a summary of typical parameters for the key transformations.

| Transformation | Reagents & Solvents | Key Parameters & Rationale | Typical Yield |

| Peptide Coupling | Amino Acids: 1.0 eq eachCoupling Reagent: HBTU/HATU (1.0 eq)Base: DIEA (2.0-2.5 eq)Solvent: Anhydrous DMF or DCM | Temperature: 0°C to RT.Rationale: Anhydrous solvent prevents hydrolysis of activated esters. DIEA is a non-nucleophilic base to prevent side reactions.[4] | >90% |

| OtBu Deprotection | Acid: 95% TFAScavengers: 2.5% H₂O, 2.5% TISSolvent: Dichloromethane (DCM) | Time: 1-3 hours at RT.Rationale: Strong acid is required for cleavage. Scavengers are critical to trap reactive tert-butyl cations and prevent side-product formation.[10] | >95% |

Conclusion

Tert-butyl 2-aminopropanoate hydrochloride is a prime example of rational chemical design for complex synthesis. Its mechanism of action is a duality: the tert-butyl ester provides robust, sterically-driven protection for the C-terminus, removable only under specific and predictable acidic conditions, ensuring orthogonality. Simultaneously, the hydrochloride salt pacifies the highly reactive amino group, allowing for stability and controlled activation on demand. For researchers in drug discovery and peptide science, a thorough understanding of these mechanisms is not merely academic; it is the foundation for making informed experimental choices, troubleshooting syntheses, and ultimately, successfully constructing the novel molecules that drive scientific advancement.

References

-

Wakamiya, T., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synthesis, 55(18), pp.2935-2944. Available at: [Link]

-

PubChem. Tert-butyl 2-aminopropanoate hydrochloride. [Online] National Center for Biotechnology Information. Available at: [Link]

-

Chem-Impex. L-Alanine tert-butyl ester hydrochloride. [Online] Available at: [Link]

- Google Patents. Method for preparing 2-aminobutanamide hydrochloride.

-

Kotha, S., & Kuki, A. (2001). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 66(12), pp.4049-4052. Available at: [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Online] Available at: [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Online] Available at: [Link]

-

Arano, Y., et al. (1996). Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis. Journal of Medicinal Chemistry, 39(18), pp.3445-3450. Available at: [Link]

-

Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Online] Chemistry Stack Exchange. Available at: [Link]

-

Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? [Online] Available at: [Link]

-

Wu, Y. Q., et al. (2001). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 66(12), pp.4049-4052. Available at: [Link]

-

Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society, 82(13), pp.3359-3363. Available at: [Link]

-

Gopi, H. N., & Suresh Babu, V. V. (2000). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. ResearchGate. Available at: [Link]

- Google Patents. Synthesis of peptide t-20 using peptide intermediate fragments.

-

Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Online] Available at: [Link]

-

Gopi, H. N., & Suresh Babu, V. V. (1998). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. Available at: [Link]

-

MDPI. Two Decades of TB Drug Discovery Efforts—What Have We Learned? [Online] Available at: [Link]

- Google Patents. Method for producing amino acid ester hydrochloride.

-

Ghavre, M., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(5), pp.3045-3052. Available at: [Link]

-

Reddit. Method to remove Boc in the presence of t-butylester. [Online] r/Chempros. Available at: [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tert-Butyl Esters [organic-chemistry.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 6. quora.com [quora.com]

- 7. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 10. peptide.com [peptide.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Application Notes and Protocols for Tert-butyl 2-aminopropanoate hydrochloride as a Protecting Group for Alanine

Introduction: The Strategic Imperative for Carboxyl Group Protection in Peptide Synthesis

In the intricate world of peptide synthesis and drug development, the precise assembly of amino acid building blocks is paramount. Each amino acid possesses at least two reactive functional groups: an amine and a carboxylic acid. To orchestrate the formation of a specific peptide bond, it is essential to temporarily mask the reactivity of certain functional groups to prevent undesired side reactions.[1] The protection of the carboxylic acid moiety is a critical step, and the choice of the protecting group can significantly impact the overall efficiency and success of a synthetic strategy.

L-Alanine tert-butyl ester hydrochloride is a key intermediate where the carboxylic acid group of alanine is protected as a tert-butyl ester.[2][3] This protecting group is particularly advantageous due to its stability under a wide range of reaction conditions, including the basic conditions used for the removal of the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group in solid-phase peptide synthesis (SPPS). Its subsequent removal, or deprotection, can be achieved under specific acidic conditions, providing an orthogonal protection strategy that is fundamental to modern peptide chemistry.[4]

This technical guide provides an in-depth exploration of the use of tert-butyl 2-aminopropanoate hydrochloride as a protecting group for alanine, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

Physicochemical Properties of L-Alanine tert-butyl ester hydrochloride

A thorough understanding of the physical and chemical properties of the protected amino acid is crucial for its effective use.

| Property | Value | Reference |

| Synonyms | L-Ala-OtBu·HCl, (S)-2-Aminopropionic acid tert-butyl ester hydrochloride, H-Ala-OtBu·HCl | [3][5] |

| CAS Number | 13404-22-3 | [3][5] |

| Molecular Formula | C₇H₁₅NO₂·HCl | [3][5] |

| Molecular Weight | 181.66 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 168-175 °C | [5] |

| Optical Rotation | [α]²⁰/D +1.4 ± 0.2°, c = 2% in ethanol | [5] |

| Storage | 2-8°C | [5] |

The Chemistry of Protection: Synthesis of L-Alanine tert-butyl ester hydrochloride

The formation of the tert-butyl ester is typically achieved through acid-catalyzed esterification. The bulky nature of the tert-butyl group prevents the direct reaction of alanine with tert-butanol via Fischer esterification from being efficient. Instead, the reaction relies on the formation of a tert-butyl cation, which is then trapped by the carboxylate.

Mechanism of Acid-Catalyzed Tert-Butylation

The reaction proceeds via an acid-catalyzed mechanism where a source of tert-butyl cations is generated. In the presence of a strong acid, isobutylene is protonated to form the relatively stable tert-butyl carbocation. This electrophile is then attacked by the nucleophilic oxygen of the carboxylic acid of alanine to form the ester.

Caption: Mechanism of acid-catalyzed tert-butylation of alanine.

Protocol 1: Synthesis using Isobutylene and Sulfuric Acid

This is a widely used method for the large-scale preparation of tert-butyl esters of amino acids.[6][7]

Materials:

-

L-Alanine

-

Dioxane

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Isobutylene (condensed as a liquid)

-

Diethyl ether (Et₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

4M HCl in Dioxane

Procedure:

-

Suspend L-Alanine (1.0 eq) in dioxane in a pressure-resistant vessel.

-

Cool the suspension in a dry ice/acetone bath and cautiously add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq).

-

Add condensed isobutylene (a significant excess, e.g., 5-10 eq).

-

Seal the vessel and allow it to warm to room temperature. Stir for 24-72 hours. The progress of the reaction should be monitored by TLC.

-

After completion, cool the vessel again before carefully opening it to release any excess pressure.

-

Pour the reaction mixture into a separatory funnel containing cold diethyl ether and saturated sodium bicarbonate solution.

-

Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude L-Alanine tert-butyl ester as an oil.

-

Dissolve the oil in a minimal amount of diethyl ether and cool in an ice bath.

-

Add 4M HCl in dioxane dropwise with stirring until precipitation is complete.

-

Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield L-Alanine tert-butyl ester hydrochloride.

Expected Yield: 70-85%

Protocol 2: Synthesis using Tert-butyl Acetate and Perchloric Acid

This method avoids the use of gaseous isobutylene, which can be more convenient for smaller-scale laboratory preparations.[3]

Materials:

-

L-Alanine

-

Tert-butyl acetate

-

70% Perchloric acid (HClO₄)

-

0.5N Hydrochloric acid (HCl)

-

Potassium bicarbonate (KHCO₃), solid

-

4N Sodium hydroxide (NaOH)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

HCl in Diethyl ether

Procedure:

-

In a round-bottom flask, stir L-alanine (1.0 eq) with tert-butyl acetate (in large excess) at room temperature.

-

Slowly add 70% perchloric acid (catalytic amount).

-

Stir the mixture at room temperature for 3-5 days. Monitor the reaction by TLC.

-

Concentrate the mixture to approximately one-quarter of its original volume under reduced pressure.

-

Extract the residue with cold 0.5N HCl.

-

Immediately neutralize the aqueous phase with solid potassium bicarbonate.

-

Adjust the pH to 13 with 4N NaOH and extract with diethyl ether.

-

Combine the organic layers, wash with saturated bicarbonate solution, and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to yield an oily residue.

-

Dissolve the residue in anhydrous diethyl ether and cool in an ice bath.

-

Precipitate the hydrochloride salt by adding a solution of HCl in diethyl ether.

-

Filter the precipitate, wash with cold diethyl ether, and dry to obtain L-Alanine tert-butyl ester hydrochloride.[3]

Expected Yield: 40-60%

The Chemistry of Deprotection: Cleavage of the Tert-butyl Ester

The tert-butyl ester is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). The stability of the tert-butyl carbocation facilitates this reaction.

Mechanism of Acid-Catalyzed Deprotection

The deprotection is initiated by the protonation of the ester's carbonyl oxygen by a strong acid like TFA. This is followed by the elimination of the stable tert-butyl carbocation, which is then deprotonated to form isobutylene, regenerating the acid catalyst.[8][9]

Caption: Mechanism of acid-catalyzed deprotection of the tert-butyl ester.

The Critical Role of Scavengers

The highly reactive tert-butyl carbocation generated during deprotection can lead to unwanted side reactions, such as the alkylation of nucleophilic amino acid side chains (e.g., tryptophan, methionine, tyrosine).[10][11] To prevent this, "scavengers" are added to the cleavage cocktail to trap these carbocations.[11]

Common Scavengers and Their Functions:

| Scavenger | Function |

| Triisopropylsilane (TIS) | A highly effective carbocation scavenger. |

| Water | Acts as a scavenger and helps to hydrolyze any trifluoroacetylated side products. |

| 1,2-Ethanedithiol (EDT) | A good scavenger for tert-butyl cations and helps prevent oxidation of tryptophan.[11] |

| Thioanisole | Scavenges carbocations and can help in the removal of other protecting groups. |

| Phenol | An effective carbocation scavenger. |

Protocol: TFA-Mediated Deprotection of Tert-butyl Ester

This protocol is a standard procedure for the removal of the tert-butyl protecting group.

Materials:

-

N-protected Alanine tert-butyl ester

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Water (optional, as a scavenger)

-

Cold diethyl ether

Procedure:

-

Dissolve the N-protected Alanine tert-butyl ester (1.0 eq) in anhydrous dichloromethane.

-

If necessary, add scavengers such as TIS (2-5% v/v) and water (2-5% v/v).

-

Add an equal volume of trifluoroacetic acid (a 1:1 v/v mixture of TFA and DCM is a common starting point).[12]

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS.[12]

-

Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM several times.[12]

-

The crude product can be precipitated by the addition of cold diethyl ether.

-

Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Self-Validating System: Monitoring and Characterization

To ensure the success of the protection and deprotection steps, it is crucial to monitor the reactions and characterize the products.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective way to monitor the progress of the reactions.

-

Protection Step: The product, L-Alanine tert-butyl ester, is less polar than the starting material, L-Alanine. A suitable eluent system would be a mixture of a non-polar and a polar solvent, such as DCM:Methanol (9:1) . The product will have a higher Rf value than the starting material. The spots can be visualized using a ninhydrin stain.

-

Deprotection Step: The deprotected amino acid is more polar than the tert-butyl ester. Using the same eluent system as above, the product will have a lower Rf value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of the starting materials and products.

Predicted NMR Data:

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| Boc-L-Alanine | ~9.8 (br s, 1H, COOH), ~5.1 (d, 1H, NH), ~4.3 (m, 1H, α-CH), ~1.4 (s, 9H, t-Bu), ~1.4 (d, 3H, β-CH₃) | ~178 (COOH), ~155 (Boc C=O), ~80 (t-Bu C), ~50 (α-C), ~28 (t-Bu CH₃), ~18 (β-C) |

| L-Alanine tert-butyl ester hydrochloride | ~8.5 (br s, 3H, NH₃⁺), ~4.2 (q, 1H, α-CH), ~1.6 (d, 3H, β-CH₃), ~1.5 (s, 9H, t-Bu) | ~170 (Ester C=O), ~84 (t-Bu C), ~50 (α-C), ~28 (t-Bu CH₃), ~16 (β-C) |

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete Protection | Insufficient reaction time; Inactive catalyst. | Extend reaction time and monitor by TLC; Use fresh or a different acid catalyst. |

| Incomplete Deprotection | Insufficient acid strength or concentration; Inadequate reaction time. | Increase the concentration of TFA; Extend the reaction time and monitor by TLC. |

| Side Product Formation during Deprotection | Alkylation of nucleophilic residues by the tert-butyl cation. | Add scavengers such as TIS and water to the cleavage cocktail. |

| Product Degradation | Harsh acidic conditions. | Consider milder deprotection methods such as aqueous phosphoric acid or Lewis acids like ZnBr₂. |

Conclusion

The use of tert-butyl 2-aminopropanoate hydrochloride as a protecting group for alanine is a robust and widely adopted strategy in peptide synthesis and medicinal chemistry. Its stability under various conditions and its clean, acid-labile deprotection make it an invaluable tool for the synthesis of complex molecules. By understanding the underlying chemical principles and following well-defined protocols, researchers can effectively utilize this protecting group to achieve their synthetic goals with high efficiency and purity. This guide provides the necessary foundational knowledge and practical steps to successfully implement this important synthetic methodology.

References

- Google Patents. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

-

Katuri, J. V. P., & Nagarajan, K. (2021). Method for the Preparation of N‐protected β‐Cyano L‐alanine Tertiary Butyl Esters. ChemistrySelect, 6(5), 947-950. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]

-

Pearson. Reactions of Amino Acids: Esterification. [Link]

-

Aapptec. Cleavage Cocktails; Reagent B. [Link]

-

CDN. Cleavage Cocktail Selection. [Link]

-

Khan Academy. Acid-catalyzed ester hydrolysis. [Link]

-

Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

-

Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and Their Use in Peptide Synthesis. Journal of the American Chemical Society, 82(13), 3359-3363. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

ResearchGate. TLC analysis of the reaction mixture during the esterification of the butyl laurate. [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

-

Singh, S., Slanina, T., & König, B. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(8), 1874-1881. [Link]

- Google Patents.

-

Palladino, P., & Stetsenko, D. A. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Organic letters, 14(23), 5944-5947. [Link]

-

PubChem. N-(tert-Butoxycarbonyl)-L-alanine. [Link]

-

PubChem. tert-Butyl 2-aminopropanoate hydrochloride. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tert-Butyl Esters [organic-chemistry.org]

- 5. CN102344333A - Method for preparing isobutene by sulfuric acid method - Google Patents [patents.google.com]

- 6. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. L-Alanine tert-butyl ester =99.0 AT 13404-22-3 C7H15NO2 · HCl [sigmaaldrich.com]

Applications in pharmaceutical research for alanine analogs

Application Note: Strategic Utilization of Alanine Analogs in Pharmaceutical Research

Abstract

Alanine analogs represent a versatile toolkit in modern drug discovery, offering solutions to three critical challenges: peptide instability, lack of tumor-specific imaging contrast, and antibiotic resistance profiling. This guide moves beyond basic biochemistry to provide actionable protocols for incorporating

Part 1: Peptidomimetic Engineering & Stability Enhancement

Core Concept:

Native peptides suffer from rapid proteolytic degradation in vivo (

-

Aib (

-methyl-alanine): The gem-dimethyl group restricts conformational freedom, inducing helical structures ( - -Alanine: Increases the backbone length by one carbon atom, disrupting the spatial alignment required for hydrolysis by peptidases.

Protocol 1: Microwave-Assisted SPPS for Hindered Alanine Analogs

Challenge: The steric bulk of Aib makes standard Solid Phase Peptide Synthesis (SPPS) coupling inefficient. Solution: High-energy coupling cycles.

Materials:

-

Fmoc-Aib-OH or Fmoc-

-Ala-OH -

Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure.

-

Resin: Rink Amide ProTide (low loading, ~0.2 mmol/g recommended to prevent aggregation).

Step-by-Step Procedure:

-

Resin Swelling: Swell resin in DMF (Dimethylformamide) for 20 minutes at

. -

Deprotection: Treat with 20% Piperidine in DMF (2 x 3 min) at

(microwave). Wash 4x with DMF. -

Activation (The Critical Step):

-

Mix Fmoc-Aib-OH (5 eq), DIC (5 eq), and Oxyma Pure (5 eq) in minimal DMF.

-

Note: Do not pre-activate for >2 minutes to avoid racemization, though Aib is achiral.

-

-

Coupling:

-

Transfer activated solution to resin.[1]

-

Microwave Condition: Ramp to

over 2 min; hold at -

Validation: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to verify coupling completion.

-

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol 2: Comparative Serum Stability Assay

Objective: Quantify the half-life extension provided by alanine analog substitution.

Workflow Diagram (DOT):

Caption: Figure 1. Kinetic workflow for assessing proteolytic resistance of alanine-analog modified peptides.

Procedure:

-

Preparation: Pool human serum (Sigma H4522) and centrifuge (13,000 x g, 10 min) to remove lipids/aggregates.

-

Incubation: Spike peptide to 10

M in 90% Serum / 10% PBS. Incubate at -

Quenching: At

min, transfer 50 -

Processing: Vortex (30s), incubate on ice (10 min), Centrifuge (15,000 x g, 10 min,

). -

Analysis: Inject supernatant onto C18 Reverse Phase LC-MS. Monitor the [M+H]+ or [M+2H]2+ peak area.

-

Calculation: Plot ln(Peak Area) vs. Time. Slope =

.

Part 2: Diagnostic Radiopharmaceuticals (Oncology)

Core Concept:

Tumor cells upregulate amino acid transporters (ASCT2, LAT1) to fuel rapid proliferation (the Warburg effect beyond glucose).

Key Analog: 3-[

-

Mechanism: Transported via ASCT2 (SLC1A5).

-

Advantage: Low uptake in normal brain tissue; high uptake in gliomas.

Protocol 3: In Vitro Competitive Uptake Assay

Objective: Validate ASCT2-mediated transport specificity in cancer cell lines (e.g., PC-3, U87MG).

Materials:

-

Cell Line: U87MG (Glioma).

-

Tracer: L-[

F]FAla (~1 -

Inhibitor: GPNA (L-

-glutamyl-p-nitroanilide), a specific ASCT2 inhibitor. -

Buffer: HEPES-buffered Krebs-Ringer solution (KRH), pH 7.4.

Step-by-Step Procedure:

-

Seeding: Plate

cells/well in 24-well plates 24h prior. -

Pre-incubation: Wash cells 2x with warm KRH. Incubate 10 min to deplete intracellular amino acid pools.

-

Transport Phase:

-

Control Wells: Add Tracer in KRH.

-

Blocking Wells: Add Tracer + 1 mM GPNA (or 10 mM cold L-Alanine).

-

-

Incubation: Incubate for 5, 15, 30, 60 min at

. -

Termination: Aspirate buffer rapidly. Wash 3x with ice-cold PBS (stops transport).

-

Lysis: Add 0.5 mL 1M NaOH. Harvest lysate.

-

Counting: Measure radioactivity in a Gamma Counter. Normalize to protein content (BCA assay).

-

Interpretation: >50% reduction in uptake in Blocking Wells confirms specific transport.

Transport Pathway Diagram (DOT):

Caption: Figure 2. Mechanism of [18F]F-Alanine accumulation in glioma cells via ASCT2 upregulation.

Part 3: Antimicrobial Mechanism of Action (D-Alanine)[4]

Core Concept: Bacteria require D-Alanine for peptidoglycan cross-linking (cell wall strength).[4][5][6] Mammals utilize L-amino acids almost exclusively. This chirality gap makes D-Alanine analogs (e.g., D-Cycloserine, deuterated D-Ala) potent tools for studying antibiotic resistance and cell wall synthesis.

Target: The D-Ala-D-Ala terminus of the peptidoglycan precursor (Lipid II), which is the binding site for Vancomycin.

Protocol 4: D-Alanine Auxotrophy Rescue Assay

Objective: Determine if a novel compound targets Alanine Racemase (Alr) or D-Ala ligase (Ddl).

Concept: If a compound inhibits Alr (converting L-Ala to D-Ala), adding exogenous D-Ala will rescue the bacteria. If it inhibits a downstream step (like cell wall cross-linking), D-Ala will not rescue.

Procedure:

-

Strain: S. aureus (wild type) or E. coli.

-

Media Preparation:

-

M9 Minimal Media (Alanine free).

-

Condition A: M9 + Test Compound (at 2x MIC).

-

Condition B: M9 + Test Compound + 50 mM D-Alanine.

-

Condition C: M9 + Test Compound + 50 mM L-Alanine.